Epibatidine (dihydrochloride)

Neuroscience Receptor Pharmacology Ligand Binding

Procure Epibatidine dihydrochloride for its distinct pharmacological signature: picomolar α4β2 affinity (Ki=43 pM) and lack of nicotine-like receptor upregulation. Essential as a radioligand control and for validating non-opioid antinociception, it establishes the efficacy ceiling in nAChR-targeted analgesic discovery and receptor desensitization studies.

Molecular Formula C11H15Cl3N2
Molecular Weight 281.6 g/mol
CAS No. 166374-43-2
Cat. No. B1671479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpibatidine (dihydrochloride)
CAS166374-43-2
SynonymsEpibatidine Dihydrochloride;  Epibatidine 2HCl;  Epibatidine HCl; 
Molecular FormulaC11H15Cl3N2
Molecular Weight281.6 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl.Cl
InChIInChI=1S/C11H13ClN2.2ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;;/h1,4,6,8-10,14H,2-3,5H2;2*1H/t8-,9+,10+;;/m0../s1
InChIKeyDGNNWUINALNROG-ZHQIPATHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Epibatidine Dihydrochloride (CAS 166374-43-2): A Reference Nicotinic Agonist for α4β2 nAChR Research and Procurement


Epibatidine dihydrochloride is the hydrochloride salt form of epibatidine, a chlorinated alkaloid originally isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor. It functions as a potent nicotinic acetylcholine receptor (nAChR) agonist and exhibits non-opioid analgesic activity. The dihydrochloride salt formulation enhances stability and solubility, facilitating precise experimental applications . Epibatidine is widely recognized for its picomolar binding affinity at the α4β2 nAChR subtype and serves as a critical reference ligand for characterizing nAChR pharmacology [1].

Why Generic Nicotinic Agonists Cannot Substitute for Epibatidine Dihydrochloride in nAChR Research


Substituting epibatidine with alternative nAChR agonists such as nicotine, varenicline, cytisine, or the analog tebanicline (ABT-594) leads to fundamentally different pharmacological outcomes due to marked divergences in receptor subtype selectivity, intrinsic efficacy, and in vivo behavioral profiles. Epibatidine exhibits a distinct affinity profile across nAChR subtypes and acts as a partial agonist at α4β2 receptors [1]. Critically, epibatidine fails to produce functional receptor upregulation following overnight exposure, a phenomenon observed with nicotine [2]. In rodent models, epibatidine demonstrates higher potency than nicotine, varenicline, and cytisine in both nicotine discrimination and hypothermia assays, indicating a unique in vivo pharmacological signature [3]. These mechanistic and behavioral differences preclude direct interchangeability.

Epibatidine Dihydrochloride Quantitative Differentiation: Comparative Evidence for Scientific Procurement


α4β2 nAChR Subtype Binding Affinity Comparison: Epibatidine vs. Nicotine, Varenicline, Cytisine, and ABT-594

Epibatidine demonstrates picomolar binding affinity for the α4β2 nAChR subtype (Ki = 43 pM, Ki = 0.021 nM depending on assay) [1] [2]. This affinity is approximately 35-fold higher than nicotine (Ki = 1.5 nM) [3] and approximately 5000-fold more potent than its affinity for the α7 nAChR subtype (Ki = 230 nM) [1]. When compared to varenicline (Ki = 0.11 nM) [4] and the analog ABT-594 (Ki = 37 pM) [5], epibatidine's affinity profile provides a unique reference point. In a head-to-head comparison using the same experimental system (human α4β2 expressed in SH-EP1 cells), epibatidine exhibited a Ki of 10 nM while the ganglionic α3β4 subtype showed a Ki of 560 nM, a 56-fold difference [6].

Neuroscience Receptor Pharmacology Ligand Binding

Functional Agonist Potency at Neuromuscular nAChRs: Epibatidine vs. Suxamethonium

In an ex vivo tissue preparation using rabbit extraocular muscle, epibatidine elicited contraction at a 100-fold lower dose than the depolarizing neuromuscular blocker suxamethonium, both in vitro and in situ . On rat diaphragm muscle end plate nicotinic receptors, epibatidine was equipotent with suxamethonium in causing neuromuscular inhibition . This dual functional profile at neuromuscular nAChRs distinguishes epibatidine from other nAChR agonists that primarily target neuronal subtypes.

Neuromuscular Pharmacology Ion Channel Function Ex Vivo Physiology

In Vivo Behavioral Potency Ranking: Epibatidine vs. Nicotine, Varenicline, and Cytisine

In a comparative study evaluating nAChR agonists in the mouse nicotine discrimination assay, epibatidine produced 84% nicotine-appropriate responding compared to nicotine (92%), varenicline (71%), and cytisine (33%) [1]. The rank order of potency across both the discrimination and hypothermia assays was epibatidine > RTI-7527-36 > nicotine > RTI-7527-102 > varenicline = cytisine = RTI-7527-76 [1]. Each drug produced marked decreases in rectal temperature up to 12°C, with epibatidine exhibiting the highest potency [1].

Behavioral Pharmacology Drug Discrimination Thermoregulation

Functional Upregulation Response: Epibatidine vs. Nicotine at α4β2 nAChR

Overnight exposure to 1 nM epibatidine failed to produce the functional upregulation of α4β2 nAChRs that is characteristically observed with nicotine treatment [1]. This divergent regulatory response occurs despite epibatidine's approximately 1000-fold higher sensitivity at the α4β2 receptor compared to acetylcholine [1]. Additionally, epibatidine acts as a partial agonist at the rat α4β2 receptor, evoking currents of smaller amplitude than those elicited by acetylcholine or nicotine, and produces pronounced apparent desensitization [1].

Receptor Regulation Chronic Exposure Pharmacology Cellular Neurobiology

Analgesic Potency Reference Comparison: Epibatidine vs. Morphine

Epibatidine exhibits analgesic potency approximately 200-fold greater than morphine in standard nociception assays, acting through a non-opioid mechanism mediated by nAChR activation [1] [2]. In the hot plate assay, the analgesic effect of epibatidine was approximately 200-times higher than morphine, and in the Straub-tail response assay, epibatidine exhibited approximately 500-fold greater potency than morphine [2]. However, this exceptional analgesic potency is accompanied by a narrow therapeutic index (~4) and high toxicity (LD50 < 125 nmol/kg intravenously in rats; LD50 approximately 0.4 µg per mouse), which precludes clinical development but establishes epibatidine as a critical research tool [3] [4].

Analgesia Pain Research Non-Opioid Pharmacology

Diastereomer Binding Affinity Differentiation: (+)-Epibatidine vs. (-)-Epibatidine

The two enantiomers of epibatidine exhibit differential binding affinities at nicotinic receptor sites. The (+)-enantiomer demonstrates a Ki of 0.045 nM, while the (-)-enantiomer exhibits a Ki of 0.058 nM for [3H]nicotine binding sites in rat brain membranes [1]. This approximately 1.3-fold difference in affinity, while modest, underscores the stereochemical dependence of epibatidine's receptor interactions. The natural (+)-epibatidine dihydrochloride (CAS 166374-43-2) represents the biologically active enantiomer found in the poison frog Epipedobates tricolor .

Stereochemistry Structure-Activity Relationship Receptor Binding

Epibatidine Dihydrochloride: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Radioligand Binding Assay Development and nAChR Subtype Characterization

Epibatidine dihydrochloride is extensively utilized as a high-affinity radioligand (e.g., [3H]epibatidine, [125I]epibatidine) for characterizing nAChR subtype distribution and density in brain tissue [1]. Its picomolar affinity for α4β2 nAChRs (Ki = 43 pM) and defined selectivity profile over α7 (5000-fold) and α3β4 (56-fold) enable precise quantification of receptor populations in autoradiography and membrane binding assays [1] [2]. The low non-specific binding characteristics of epibatidine enhance signal-to-noise ratios, making it superior to nicotine-based radioligands for mapping nAChR expression changes in neurological disorders [3].

Positive Control for nAChR-Mediated Analgesia Screening Programs

In analgesic drug discovery programs targeting non-opioid pathways, epibatidine dihydrochloride serves as the benchmark positive control for validating nAChR-mediated antinociception [1]. With analgesic potency 200-500 times greater than morphine in murine hot plate and Straub-tail assays, epibatidine establishes the maximum possible efficacy achievable via nicotinic agonism [1] [2]. This enables researchers to quantitatively benchmark novel nAChR ligands against the potency ceiling of the target pathway. The compound's non-opioid mechanism of action also provides a critical control for distinguishing opioid-dependent from opioid-independent analgesic effects [2].

Mechanistic Studies of nAChR Desensitization and Upregulation

Epibatidine dihydrochloride is an essential tool for investigating the cellular mechanisms governing nAChR desensitization and regulation [1]. Unlike nicotine, which induces robust functional upregulation of α4β2 nAChRs following chronic exposure, epibatidine fails to produce this effect at 1 nM concentrations, despite its 1000-fold higher sensitivity at the receptor [1]. Additionally, epibatidine exhibits pronounced apparent desensitization at α4β2 receptors, making it a critical comparator for dissecting the structural determinants of agonist efficacy and receptor regulatory pathways [1]. These properties are particularly relevant for research into nicotine addiction, tolerance, and receptor trafficking.

Neuromuscular nAChR Pharmacology in Ex Vivo Tissue Preparations

Epibatidine dihydrochloride demonstrates unique functional activity at muscle-type nicotinic receptors that distinguishes it from predominantly neuron-selective agonists [1]. In rabbit extraocular muscle preparations, epibatidine elicits contraction at 100-fold lower doses than suxamethonium, while showing equipotent neuromuscular inhibition in rat diaphragm assays [1]. This dual profile enables researchers to use epibatidine as a pharmacological probe for differentiating muscle-type (α1β1δε) from neuronal nAChR responses in ex vivo tissue bath experiments, and for validating the functional integrity of neuromuscular preparations used in drug screening [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epibatidine (dihydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.